

spectroscopic data of 2,3-Difluorobenzoyl chloride (NMR, IR, MS)

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Compound of Interest

Compound Name: 2,3-Difluorobenzoyl chloride

Cat. No.: B099610

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An In-depth Technical Guide to the Spectroscopic Data of 2,3-Difluorobenzoyl Chloride

This guide provides a comprehensive overview of the spectroscopic data for **2,3-Difluorobenzoyl chloride** (CAS No: 18355-73-2), tailored for researchers, scientists, and professionals in drug development. The document details experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format.

Molecular Structure and Properties:

- Chemical Formula: C₇H₃ClF₂O[1]
- Molecular Weight: 176.55 g/mol [1]
- Appearance: Liquid[1]
- Boiling Point: 85-87 °C at 14 mmHg[1]
- Density: 1.423 g/mL at 25 °C[1]

Mass Spectrometry (MS)

The mass spectrum of **2,3-Difluorobenzoyl chloride** was obtained via electron ionization (EI), a hard ionization technique that provides detailed structural information through fragmentation.

[2] The high-energy electron beam typically causes the molecule to lose an electron, forming a molecular ion ($M^{+\bullet}$), which then undergoes fragmentation.[2][3]

Table 1: Mass Spectrometry Data for **2,3-Difluorobenzoyl Chloride**

m/z	Proposed Fragment	Relative Intensity	Notes
176/178	$[C_7H_3ClF_2O]^{+\bullet}$	Moderate	Molecular ion peak ($M^{+\bullet}$) and its ^{37}Cl isotope.
141	$[C_7H_3F_2O]^+$	High	Loss of a chlorine radical ($\bullet Cl$) from the molecular ion. This is a common fragmentation for acyl chlorides.
113	$[C_6H_3F_2]^+$	Moderate	Subsequent loss of carbon monoxide (CO) from the $[M-Cl]^+$ fragment.
93	$[C_5H_2F]^+$	Low	Further fragmentation of the difluorophenyl cation.

Data interpreted from the NIST WebBook mass spectrum for **2,3-Difluorobenzoyl chloride**.[4]

Infrared (IR) Spectroscopy

The infrared spectrum reveals key functional groups present in the molecule. For an acyl chloride, the most prominent feature is the very strong carbonyl (C=O) stretching vibration, which appears at a higher frequency compared to other carbonyl compounds.

Table 2: Characteristic IR Absorption Bands for **2,3-Difluorobenzoyl Chloride**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~3100 - 3000	Aromatic C-H Stretch	Medium-Weak
~1800	C=O Stretch (Acyl Chloride)	Strong, Sharp
~1600 - 1450	Aromatic C=C Stretch	Medium
~1300 - 1100	C-F Stretch	Strong
~800 - 600	C-Cl Stretch	Medium

Expected values based on typical ranges for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **2,3-Difluorobenzoyl chloride** are not widely published, the following tables outline the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) based on its chemical structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

Proton	Predicted δ (ppm)	Multiplicity	Coupling
H-4	~7.3 - 7.5	ddd (doublet of doublet of doublets)	H-H, H-F coupling
H-5	~7.2 - 7.4	ddd (doublet of doublet of doublets)	H-H, H-F coupling
H-6	~7.8 - 8.0	ddd (doublet of doublet of doublets)	H-H, H-F coupling

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

Carbon	Predicted δ (ppm)	Multiplicity (due to C-F coupling)
C=O	~165 - 170	s (singlet)
C-1	~125 - 130	d (doublet)
C-2	~150 - 155	d (doublet)
C-3	~150 - 155	d (doublet)
C-4	~120 - 125	d (doublet)
C-5	~125 - 130	s (singlet)
C-6	~130 - 135	d (doublet)

Note: The carbonyl carbon of acyl chlorides typically resonates in the 160-180 ppm range.[\[5\]](#)

Table 5: Predicted ^{19}F NMR Data (referenced to CFCl_3)

Fluorine	Predicted δ (ppm)	Multiplicity
F-2	-130 to -150	d (doublet)
F-3	-130 to -150	d (doublet)

Note: The chemical shift range for aromatic fluorides is broad but typically falls within this region.[\[6\]](#)[\[7\]](#)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,3-Difluorobenzoyl chloride** in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).
- Data Acquisition: Record the ^1H , ^{13}C , and ^{19}F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).^[8] For ^{13}C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ^{19}F NMR, use an appropriate reference standard like CFCl_3 .^[8]
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

This analysis can be performed using either the neat liquid transmission method or the Attenuated Total Reflectance (ATR) method.

- A) Transmission Method (Neat Liquid):
 - Sample Preparation: Place one to two drops of neat **2,3-Difluorobenzoyl chloride** onto the surface of a salt plate (e.g., NaCl or KBr).^[9]
 - Place a second salt plate on top to create a thin, uniform liquid film.
 - Mount the plates in the spectrometer's sample holder.
 - Data Acquisition: Record a background spectrum of the empty instrument. Then, record the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.^[10] The final spectrum is the ratio of the sample spectrum to the background spectrum.
 - Cleaning: After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., isopropanol) and store them in a desiccator.^[9]
- B) Attenuated Total Reflectance (ATR) Method:
 - Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.^[10]
 - Background Scan: Record a background spectrum with the clean, empty ATR crystal.

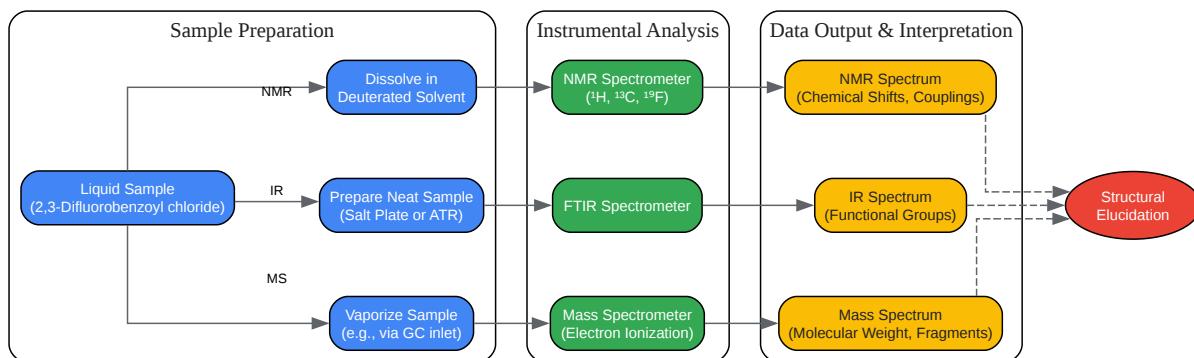
- Sample Application: Place a single drop of **2,3-Difluorobenzoyl chloride** directly onto the ATR crystal.
- Data Acquisition: Acquire the IR spectrum. The ATR method is often faster as it requires minimal sample preparation and cleanup.[11]

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer. For a volatile liquid, this can be done via direct insertion or, more commonly, through a gas chromatograph (GC-MS) for sample purification and introduction.[2] The sample is heated to ensure it is in the gas phase.[12]
- Ionization: In the ion source, the vaporized sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[3] This causes ionization and extensive, reproducible fragmentation.[2]
- Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[13]
- Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound.



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